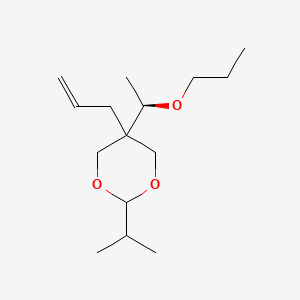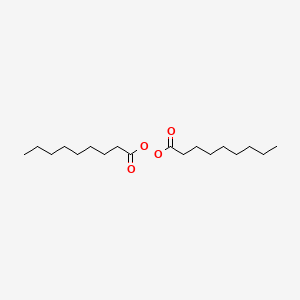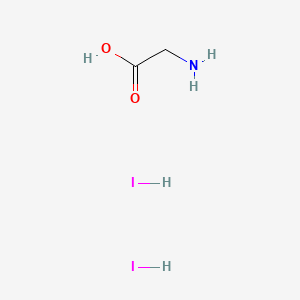
2-Aminoacetic acid;dihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine is a nonessential amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . The dihydroiodide form of glycine is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;dihydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydroiodide salt. The general reaction can be represented as: [ \text{NH}_2\text{CH}_2\text{COOH} + 2\text{HI} \rightarrow \text{NH}_2\text{CH}_2\text{COOH}\cdot2\text{HI} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity glycine and hydroiodic acid. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
2-Aminoacetic acid;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
2-Aminoacetic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in neurotransmission and as a building block for proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytoprotective properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
作用機序
The mechanism of action of 2-Aminoacetic acid;dihydroiodide involves its interaction with various molecular targets and pathways:
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors and modulating synaptic transmission.
Metabolism: Glycine is involved in the synthesis of important biomolecules such as collagen, creatinine, and heme.
Antioxidative Reactions: Glycine participates in antioxidative reactions by neutralizing free radicals and reducing oxidative stress.
類似化合物との比較
2-Aminoacetic acid;dihydroiodide can be compared with other similar compounds such as:
β-Alanine (3-aminopropanoic acid): Another amino acid with similar properties but different structure and applications.
γ-Aminobutyric acid (GABA): An inhibitory neurotransmitter with a different mechanism of action.
δ-Aminovaleric acid (DAVA): A linear amino acid with distinct chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological functions make it an important subject of research and industrial use.
特性
CAS番号 |
6227-40-3 |
|---|---|
分子式 |
C2H7I2NO2 |
分子量 |
330.89 g/mol |
IUPAC名 |
2-aminoacetic acid;dihydroiodide |
InChI |
InChI=1S/C2H5NO2.2HI/c3-1-2(4)5;;/h1,3H2,(H,4,5);2*1H |
InChIキー |
KBVGILSKLKOOKX-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N.I.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)

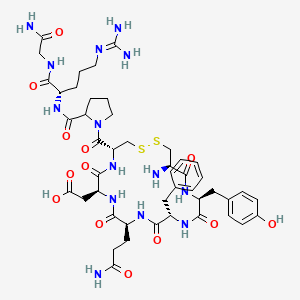
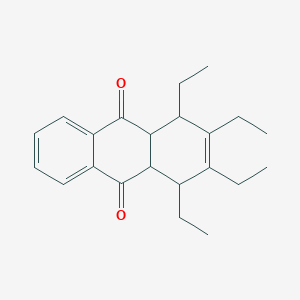
![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)
![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
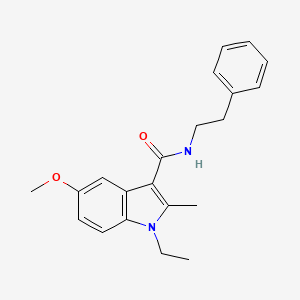
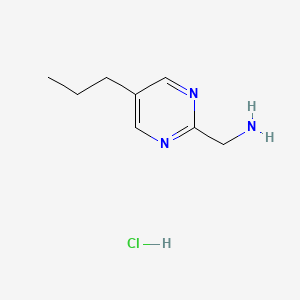
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
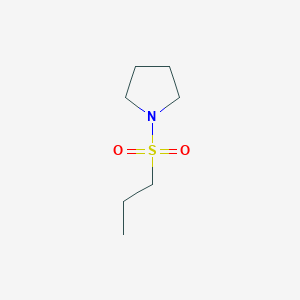
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
